2-(3-Nitrophenoxy)benzoic acid

描述

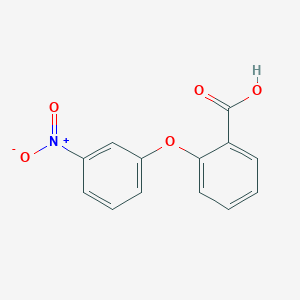

2-(3-Nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by a benzoic acid core substituted with a 3-nitrophenoxy group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenoxy)benzoic acid typically involves the nucleophilic aromatic substitution reaction between 3-nitrophenol and 2-chlorobenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions: 2-(3-Nitrophenoxy)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in further substitution reactions, such as halogenation or alkylation.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

Major Products:

Reduction: 2-(3-Aminophenoxy)benzoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Esterification: Esters of this compound.

科学研究应用

Applications in Agriculture

Insect Growth Regulator (IGR)

One of the primary applications of 2-(3-nitrophenoxy)benzoic acid is in the development of insect growth regulators. IGRs are crucial for managing pest populations without harming beneficial insects or the environment. The compound has been identified as effective against various lepidopteran pests, including:

- Spodoptera frugiperda (Fall Armyworm)

- Prodenia litura (Tobacco Cutworm)

- Plutella xylostella (Diamondback Moth)

- Spodoptera exigua (Beet Armyworm)

The compound acts by inhibiting juvenile hormone biosynthesis, crucial for insect development. Research indicates that the semi-inhibitory concentrations for these pests are as follows:

| Pest Species | Semi-Inhibitory Concentration (µM) |

|---|---|

| Spodoptera frugiperda | 2.3 ± 0.2 |

| Prodenia litura | 0.67 ± 0.14 |

| Plutella xylostella | 1.5 ± 0.8 |

| Spodoptera exigua | 0.42 ± 0.11 |

This application not only enhances pest control efficacy but also promotes environmentally friendly agricultural practices by reducing reliance on traditional pesticides.

Pharmaceutical Applications

While the primary focus has been on agricultural uses, there is potential for pharmaceutical applications of this compound. Its structural characteristics may facilitate further research into its role in drug development, particularly in areas related to hormonal regulation and metabolic processes.

Case Studies and Empirical Research

-

Insecticidal Efficacy Study

A study conducted on the stomach toxicity of this compound against several pests demonstrated comparable efficacy to commercial juvenile hormone analogs like fenoxycarb. At a concentration of 100 ppm, it achieved mortality rates similar to fenoxycarb across multiple pest species, indicating its potential as a competitive alternative in pest management strategies. -

Mechanism of Action Investigation

Research examining the mechanism by which this compound inhibits juvenile hormone biosynthesis has provided insights into its effectiveness as an IGR. The studies suggest that it disrupts normal hormonal signaling pathways critical for insect growth and development, leading to incomplete metamorphosis or death in larvae.

作用机制

The mechanism of action of 2-(3-nitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The phenoxy group can interact with enzymes and receptors, influencing their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function.

相似化合物的比较

2-(4-Nitrophenoxy)benzoic acid: Similar structure but with the nitro group in the para position.

2-(2-Nitrophenoxy)benzoic acid: Similar structure but with the nitro group in the ortho position.

3-(2-Nitrophenoxy)benzoic acid: Similar structure but with the phenoxy group in the meta position.

Uniqueness: 2-(3-Nitrophenoxy)benzoic acid is unique due to the specific positioning of the nitro and phenoxy groups, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and materials science that are not possible with its isomers.

生物活性

2-(3-Nitrophenoxy)benzoic acid is an organic compound notable for its unique structural features, including a nitro group and a carboxylic acid functional group. This compound has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its interactions with biological systems.

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to interact with proteins and enzymes involved in inflammatory pathways. Specifically, the compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study demonstrated that the compound reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound displays antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth. The mechanism is thought to involve disruption of bacterial cell membranes due to the compound's lipophilicity and electron-withdrawing properties of the nitro group .

Case Studies

- Study on Inflammatory Response : A study investigated the effects of this compound on human macrophages. The results indicated a dose-dependent decrease in inflammatory cytokine production (IL-6 and TNF-alpha) upon treatment with the compound .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, demonstrating its potential as a therapeutic agent for bacterial infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Nitrobenzoic Acid | Nitro group at meta position | Precursor for dyes; higher acidity than benzoic acid |

| 4-Nitrobenzoic Acid | Nitro group at para position | Different regioselectivity in reactions |

| 2-Aminobenzoic Acid | Amino group instead of nitro | Exhibits different biological activities |

| 2-Hydroxybenzoic Acid | Hydroxy group instead of nitro | Known for anti-inflammatory properties |

The unique combination of functional groups in this compound confers distinct chemical reactivity and potential biological activities compared to these similar compounds.

属性

IUPAC Name |

2-(3-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)11-6-1-2-7-12(11)19-10-5-3-4-9(8-10)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOXZMUNJIZOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285124 | |

| Record name | 2-(3-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-86-3 | |

| Record name | NSC40575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。